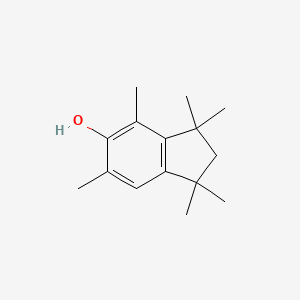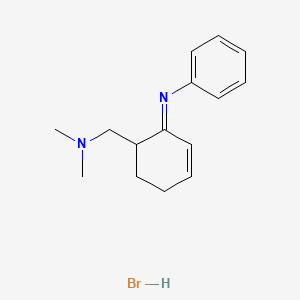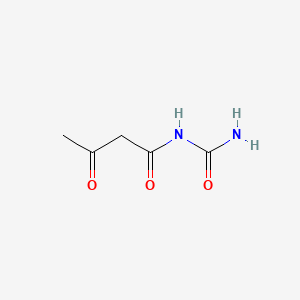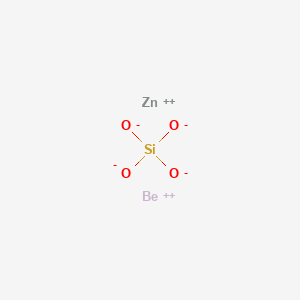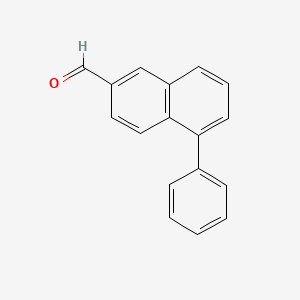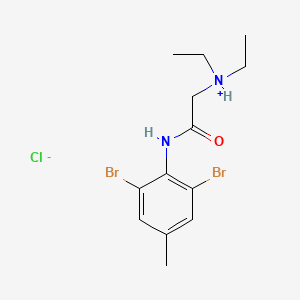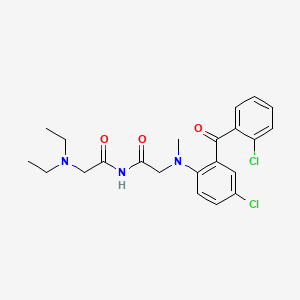
Strontium aluminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium aluminide is a compound consisting of strontium and aluminumThis compound is typically represented by the chemical formula SrAl₄, indicating the presence of one strontium atom and four aluminum atoms in its structure .
Preparation Methods
The preparation of strontium aluminide can be achieved through several synthetic routes. One common method involves the solid-state reaction of strontium and aluminum powders at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and ensure the purity of the final product. Another method involves the reduction of strontium oxide with aluminum in a high-temperature furnace .
In industrial production, this compound is often synthesized using advanced techniques such as the sol-gel process, precipitation from solution, pyrolysis, and combustion techniques. These methods allow for the production of highly dispersed this compound with specific properties, such as low bulk density and controlled particle size .
Chemical Reactions Analysis
Strontium aluminide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound reacts with oxygen to form strontium oxide and aluminum oxide. Reduction reactions involve the reduction of this compound with reducing agents such as hydrogen or carbon monoxide to produce elemental strontium and aluminum .
Common reagents used in these reactions include oxygen, hydrogen, and carbon monoxide. The major products formed from these reactions are strontium oxide, aluminum oxide, elemental strontium, and aluminum .
Scientific Research Applications
Strontium aluminide has a wide range of scientific research applications. In materials science, it is used as a precursor for the synthesis of advanced materials, such as high-temperature ceramics and intermetallic compounds. In the field of chemistry, this compound is used as a reducing agent and catalyst in various chemical reactions .
In biology and medicine, this compound is being investigated for its potential use in biomedical applications, such as bone regeneration and drug delivery systems.
In industry, this compound is used in the production of high-performance alloys and coatings for furnaces and other high-temperature applications. Its ability to withstand extreme temperatures and harsh environments makes it an ideal material for these purposes .
Mechanism of Action
The mechanism of action of strontium aluminide involves its interaction with various molecular targets and pathways. In chemical reactions, this compound acts as a reducing agent, donating electrons to other molecules and facilitating their reduction. This property is particularly useful in catalytic processes, where this compound can enhance the efficiency of chemical reactions .
In biomedical applications, this compound’s biocompatibility and high surface area allow it to interact with biological tissues and promote cell growth and regeneration. Its ability to release strontium ions in a controlled manner also contributes to its effectiveness in bone regeneration and other medical applications .
Comparison with Similar Compounds
Strontium aluminide can be compared with other similar compounds, such as strontium aluminate and aluminum strontium alloys. Strontium aluminate, with the chemical formula SrAl₂O₄, is known for its photoluminescent properties and is widely used in glow-in-the-dark materials. In contrast, this compound is primarily used in high-temperature applications and as a reducing agent .
Aluminum strontium alloys, on the other hand, are used in the production of lightweight and high-strength materials for the aerospace and automotive industries. While these alloys share some similarities with this compound, their applications and properties differ significantly .
Conclusion
This compound is a versatile compound with a wide range of applications in materials science, chemistry, biology, medicine, and industry Its unique properties, such as high-temperature stability and biocompatibility, make it a valuable material for various scientific and industrial purposes
Properties
Molecular Formula |
Al4Sr |
|---|---|
Molecular Weight |
195.55 g/mol |
InChI |
InChI=1S/4Al.Sr |
InChI Key |
QNLSTWAIPASQGY-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Sr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


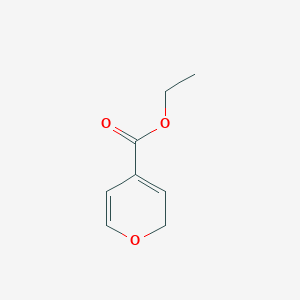
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)

